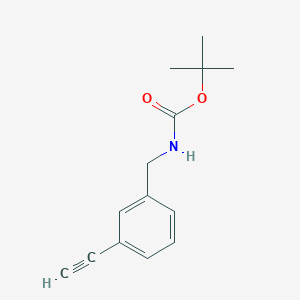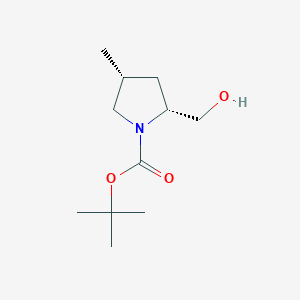![molecular formula C13H19NO5S B3060857 L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- CAS No. 918330-61-7](/img/structure/B3060857.png)
L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-
Descripción general
Descripción
L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-, commonly known as M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe, is a modified peptide with a sulfonyl group attached to the phenyl ring. This compound has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe exerts its biological effects by binding to specific receptors or enzymes in the body. For example, M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to bind to the angiotensin-converting enzyme (ACE) and inhibit its activity, leading to a reduction in blood pressure. M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ) and activate its anti-inflammatory and insulin-sensitizing effects.
Biochemical and Physiological Effects:
M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Antioxidant: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
3. Insulin Sensitizing: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe in lab experiments is its high purity and stability. M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe can be easily synthesized and purified using SPPS and HPLC, respectively. However, one of the limitations of using M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe is its relatively high cost compared to other peptides.
Direcciones Futuras
There are several future directions for the use of M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe in scientific research, including:
1. Development of Novel Therapeutic Agents: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Elucidation of Mechanisms of Action: Further studies are needed to elucidate the mechanisms of action of M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe and its specific targets in the body.
3. Optimization of
Aplicaciones Científicas De Investigación
M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been used in various scientific research applications, including:
1. Cancer Research: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels).
2. Neurodegenerative Diseases: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to improve endothelial function and reduce blood pressure, making it a potential therapeutic agent for cardiovascular diseases such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
(2S,3S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-9(2)12(13(15)16)14-20(17,18)11-7-5-10(19-3)6-8-11/h5-9,12,14H,4H2,1-3H3,(H,15,16)/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMMVJFPYHFMZ-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368382 | |
| Record name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918330-61-7 | |
| Record name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



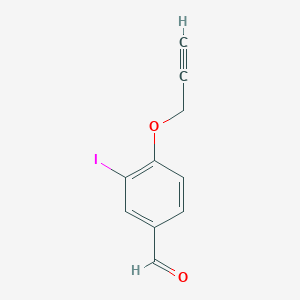

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)
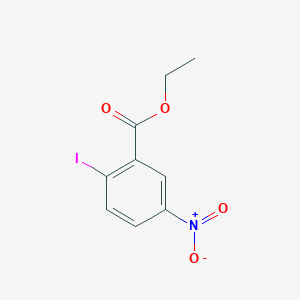
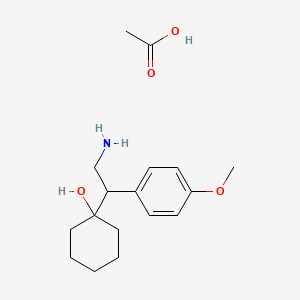

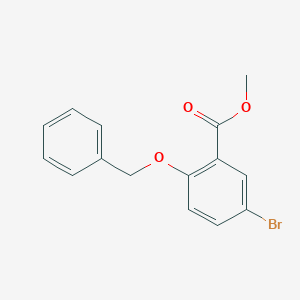
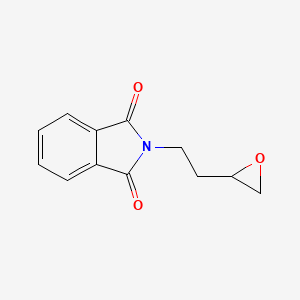
![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)
![5-[2-(Trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3060795.png)
